![molecular formula C15H11ClN2OS2 B2616331 N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide CAS No. 922879-47-8](/img/structure/B2616331.png)
N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide
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Overview
Description
Compounds like N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide often belong to a class of organic compounds known as aromatic heterocyclic compounds. These compounds contain a ring structure containing at least one atom that is not carbon (in this case, sulfur and nitrogen in the thiazole ring). They are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the thiazole ring, which can be achieved through several methods, including the Hantzsch thiazole synthesis or the Cook-Heilbron thiazole synthesis . The attachment of the chlorophenylthio group might be achieved through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the thiazole ring might undergo reactions like halogenation, nitration, or sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and stability, can be determined using various analytical techniques. These properties are often important for their potential applications in pharmaceuticals or other industries .Scientific Research Applications
- The thiazolo[5,4-d]thiazole moiety, which is part of this compound, possesses appealing features for applications in organic electronics. Its rigid planar structure allows for efficient intermolecular π–π overlap, making it suitable for semiconducting materials .
- Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of semiconductors, are easily prepared. These materials have shown promise in organic photovoltaics .
- The compound’s arylbenzothiazolylether diazonium salts can be strategically designed for radical-mediated intermolecular carboarylation of alkenes. This process involves cleaving inert C–O bonds, and a wide range of alkenes can serve as suitable substrates .
Organic Electronics and Semiconductors
Photocatalysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-13-14(7-11)21-9-17-13/h1-7,9H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOJEBPGPROYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide |
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